molecular formula C14H24N2O3 B13880329 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid

2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid

Cat. No.: B13880329
M. Wt: 268.35 g/mol
InChI Key: GKIGKNWUEGAQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrrolidine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the pyrrolidine derivative.

    Acetic Acid Addition: The final step involves the addition of the acetic acid moiety, which can be achieved through a variety of methods, including esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)propionic acid
  • 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)butyric acid
  • 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)valeric acid

Uniqueness

2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate in the synthesis of various derivatives with tailored properties.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

2-[1-[cyclohexyl(methyl)carbamoyl]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C14H24N2O3/c1-15(11-6-3-2-4-7-11)14(19)16-9-5-8-12(16)10-13(17)18/h11-12H,2-10H2,1H3,(H,17,18)

InChI Key

GKIGKNWUEGAQNX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)N2CCCC2CC(=O)O

Origin of Product

United States

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